

The Synthetic Versatility of 2,4,6-Tribromopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Tribromopyridin-3-ol**

Cat. No.: **B189416**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyridin-3-ol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three bromine atoms and a hydroxyl group on a pyridine core, offers multiple reaction sites for derivatization. This technical guide explores the synthesis of this key intermediate and its application in the construction of more complex molecular architectures, such as pyrido-oxazines, which can serve as precursors for biarylated compounds and terpyridine ligands. The strategic positioning of the bromine atoms allows for selective functionalization, making **2,4,6-Tribromopyridin-3-ol** a valuable tool for the development of novel pharmaceuticals and materials.

Synthesis of 2,4,6-Tribromopyridin-3-ol

The preparation of **2,4,6-Tribromopyridin-3-ol** is achieved through the bromination of 3-hydroxypyridine. This straightforward yet effective method provides the tribrominated product in good yield.

Experimental Protocol: Synthesis of 2,4,6-Tribromopyridin-3-ol[1]

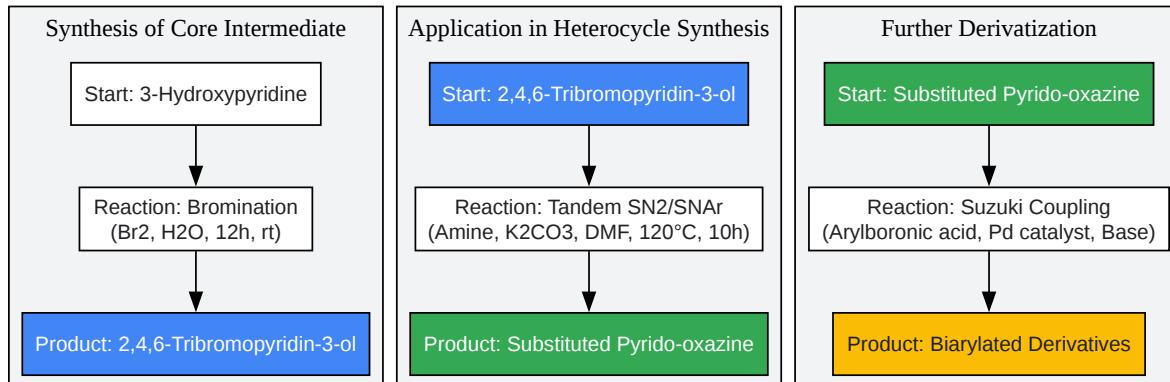
To a solution of 3-hydroxypyridine (5 g, 52.5 mmol) in 60 mL of water, bromine (10.84 mL, 210 mmol) is added at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solid that forms during the reaction is collected by suction filtration. The resulting solid product is **2,4,6-Tribromopyridin-3-ol**, which can be used in subsequent steps without the need for further purification.

Reactant	Molecular Weight (g/mol)	Amount (g or mL)	Moles (mmol)
3-Hydroxypyridine	95.10	5 g	52.5
Bromine	159.81	10.84 mL	210
Water	18.02	60 mL	-
Product	Molecular Weight (g/mol)	Yield (g)	Yield (%)
2,4,6-Tribromopyridin-3-ol	331.79	12 g	69

Application in the Synthesis of Substituted Pyrido-oxazines

A key application of **2,4,6-Tribromopyridin-3-ol** is its use as a precursor in the synthesis of substituted pyrido-oxazines. This transformation is accomplished through a tandem SN2 and SNAr reaction, showcasing the reactivity of both the hydroxyl group and the bromine substituents.

Experimental Protocol: Synthesis of 3-(2,4-Dibromo-7,8-dihydro-6H-[1][2]oxazino[4,3-a]pyridin-6-yl)-N,N-dimethylpropan-1-amine[1]



A suspension of potassium carbonate (167 mg, 1.208 mmol) in 1 mL of DMF is prepared. To this stirred suspension, **2,4,6-Tribromopyridin-3-ol** (100 mg, 0.302 mmol) and 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (86 mg, 0.604 mmol) are added. The reaction mixture is stirred for 10 hours at 120 °C. After cooling, 3 mL of water is added, and the mixture is

extracted with ethyl acetate (3 x 8 mL). The combined organic layers are washed with water (3 mL) and brine (3 mL), dried over sodium sulfate, and concentrated under reduced pressure. The crude residue is purified by silica gel chromatography (20% EtOAc/hexane) to yield the product.

Reactant	Molecular Weight (g/mol)	Amount (mg)	Moles (mmol)
2,4,6-Tribromopyridin-3-ol	331.79	100	0.302
3-chloro-N,N-dimethylpropan-1-amine hydrochloride	158.07	86	0.604
Potassium Carbonate	138.21	167	1.208
Product	Molecular Weight (g/mol)	Yield (mg)	Yield (%)
3-(2,4-Dibromo-7,8-dihydro-6H-[1][2]oxazino[4,3-a]pyridin-6-yl)-N,N-dimethylpropan-1-amine	425.10	38	39

Logical Workflow and Further Applications

The synthetic utility of **2,4,6-Tribromopyridin-3-ol** extends beyond the initial formation of pyrido-oxazines. The remaining bromine atoms on the pyrido-oxazine scaffold serve as valuable handles for further functionalization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the construction of biarylated pyrido-oxazines and, subsequently, terpyridine ligands, which are of significant interest in coordination chemistry and materials science.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thieme-connect.de [thieme-connect.de]
- 2. 2,4,6-三溴-3-羟基吡啶 - CAS号 6602-34-2 - 摩熵化学 [molaid.com]
- To cite this document: BenchChem. [The Synthetic Versatility of 2,4,6-Tribromopyridin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189416#potential-applications-of-2-4-6-tribromopyridin-3-ol-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com